REACTION_CXSMILES
|
C(NC1CCCC2C=CC(OC)=CC=2C1)C1C=CC=CC=1.[C:22]1([N:28](CC2OC2)[C:29]([O:31][CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[O:30])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(=O)([O-])O.[Na+]>ClCCl.FC(F)(F)S([O-])(=O)=O.[Yb+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O>[CH2:32]([O:31][C:29]([NH:28][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:30])[C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1 |f:2.3,5.6.7.8|
|
Name
|
N-benzyl-(3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)amine
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1CC2=C(CCC1)C=CC(=C2)OC
|
Name
|
1-[N-phenyl-N-benzyloxycarbonylamino]-2,3-epoxypropane
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(C(=O)OCC1=CC=CC=C1)CC1CO1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
66 mg
|
Type
|
catalyst
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Yb+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=10:1 to 4:1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 307 mg | |
YIELD: CALCULATEDPERCENTYIELD | 127.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |